6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic organic compound with significant relevance in medicinal chemistry and material science. This compound features a fluorine atom substituent, which can influence its biological activity and chemical reactivity. The compound's chemical identity is defined by its molecular formula and molecular weight of approximately 164.14 g/mol. It is classified under the category of imidazopyridines and is recognized for its potential applications in pharmaceuticals, particularly as a scaffold for drug development targeting various biological pathways.
The compound is cataloged under the CAS number 881841-32-3. It can be sourced from various chemical suppliers, with prices varying based on quantity; for instance, it is available at approximately $500.25 per gram or $155.00 for 50 mg from different suppliers . The classification of this compound falls within the broader category of imidazo[1,2-a]pyridines, which are known for their diverse biological activities.
The synthesis of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through several methods:
The reaction conditions generally include:
The purification process typically involves flash chromatography using a hexane/ethyl acetate mixture as the eluent.
The molecular structure of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde consists of an imidazole ring fused to a pyridine ring with a formyl group (-CHO) attached to the second position of the imidazole moiety. The presence of the fluorine atom at the sixth position contributes to its unique properties.
Spectroscopic data confirming the structure includes:
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde can participate in various chemical reactions due to its functional groups:
These reactions are crucial in synthesizing derivatives that may exhibit enhanced biological activities.
The mechanism of action for compounds derived from 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves interactions at the molecular level with biological targets such as enzymes or receptors. For instance, derivatives have shown potential as urease inhibitors, which are relevant in treating conditions like peptic ulcers caused by Helicobacter pylori infections. The proposed mechanism often includes:
Relevant analytical data such as melting point and boiling point are often determined experimentally but are not universally reported in literature for this specific compound.
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific applications:
Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry due to their broad spectrum of bioactivities and structural mimicry of purine bases. These fused bicyclic heterocycles exhibit favorable pharmacokinetic properties, including metabolic stability and membrane permeability, enabling their use in central nervous system (CNS)-targeted therapeutics and anti-infective agents [8]. The strategic incorporation of fluorine atoms into this scaffold has emerged as a transformative approach in modern drug design, leveraging fluorine’s unique physicochemical properties to optimize ligand-target interactions. Fluorination enhances metabolic resistance, modulates lipophilicity, and introduces electrostatic steering effects that improve binding affinity through dipole interactions and orthogonal multipolar contacts with biological targets [4] [9]. Within this chemical space, 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (C₈H₅FN₂O, MW 164.14 g/mol) occupies a pivotal position as a synthetically versatile intermediate. Its molecular architecture combines three critical elements: (1) the imidazo[1,2-a]pyridine core that confers π-stacking capability, (2) an aldehyde functional group enabling diverse derivatizations, and (3) a fluorine atom at the C6 position that electronically tunes the system while serving as a hydrogen bond acceptor [7] [9]. This trifunctional design enables rapid generation of structurally complex libraries for biological evaluation.
Fluorinated heterocycles constitute >25% of all FDA-approved small-molecule drugs, reflecting fluorine’s indispensable role in addressing optimization challenges in lead development. The 6-fluoroimidazo[1,2-a]pyridine motif exemplifies several fluorine-induced advantages that translate to enhanced pharmacological performance:
Recent investigations demonstrate that 6-fluoroimidazo[1,2-a]pyridine derivatives exhibit exceptional urease inhibition, a therapeutic target for Helicobacter pylori-induced ulcers. Structure-activity relationship (SAR) analysis reveals that analogs featuring both the 6-fluoroimidazopyridine core and strong electron-withdrawing groups (e.g., -NO₂, -CF₃) or hydrogen-bond donors (e.g., -OH) exhibit IC₅₀ values significantly lower than the standard drug thiourea (21.37 ± 1.76 μM). The most potent derivative, compound 4i (IC₅₀ = 5.68 ± 1.66 μM), leverages fluorine’s electronic effects to enhance binding through π-stacking and hydrogen bonding networks within the urease active site [4].
Table 1: Urease Inhibition Activity of Select 6-Fluoroimidazo[1,2-a]pyridine Derivatives
Compound | R-Group | IC₅₀ (μM) | Relative Potency vs. Thiourea |
---|---|---|---|
4i | p-OH-C₆H₄ | 5.68 ± 1.66 | 3.76-fold |
4o | m-CF₃-C₆H₄ | 7.11 ± 1.24 | 3.01-fold |
4g | o-NO₂-C₆H₄ | 9.41 ± 1.19 | 2.27-fold |
4h | p-Cl-C₆H₄ | 10.45 ± 2.57 | 2.05-fold |
Thiourea | - | 21.37 ± 1.76 | 1.00 (Reference) |
Beyond urease inhibition, fluorinated imidazopyridines demonstrate therapeutic potential across multiple target classes. Patent applications disclose derivatives acting as GABAₐ receptor modulators (anxiolytics), 5-HT₃ antagonists (antiemetics), and kinase inhibitors (anticancer agents). The conserved 6-fluoro substitution appears in numerous clinical candidates, underscoring its role in optimizing target engagement profiles [8].
The aldehyde functionality at the C2 position of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde serves as a linchpin for diverse bond-forming reactions, enabling efficient construction of structurally complex bioactive molecules. This synthetic versatility stems from three key attributes: (1) the aldehyde’s electrophilicity facilitates nucleophilic additions and condensations, (2) the conjugated system allows resonance stabilization of anionic intermediates, and (3) fluorine’s inductive effect enhances the carbonyl’s reactivity toward organometallic reagents [4] [6].
Strategic Derivatization Pathways:
Table 2: Synthetic Applications of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Transformation | Product Class | Key Conditions | Pharmacological Application |
---|---|---|---|
Oxazole formation | Imidazo[1,2-a]pyridine-oxazoles | α-Amino ketones, AcOH, 60°C | Urease inhibitors (IC₅₀: 5–10 μM) |
Carboxylic acid synthesis | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | KMnO₄ or Ag₂O oxidation | Antibacterial intermediates |
Hydrazide formation | 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide | Esterification + NH₂NH₂ | Antitubercular agents |
Reductive amination | C2-Aminoalkyl derivatives | RNH₂/NaBH₃CN or catalytic hydrogenation | 5-HT₃ antagonists |
Regiochemical Advantages: The C6 fluorine exerts a pronounced directing effect on electrophilic aromatic substitution, favoring functionalization at C5 and C8 positions. This regioselectivity enables sequential derivatization strategies inaccessible to non-fluorinated analogs. For example, palladium-catalyzed C-H activation occurs ortho to fluorine under mild conditions, allowing Suzuki-Miyaura couplings without protecting group manipulation [4] [9].
Scalable Synthesis: The commercial availability of 6-fluoroimidazo[1,2-a]pyridine (CAS: 139022-27-8) enables large-scale production of the aldehyde via Vilsmeier-Haack formylation. This single-step protocol uses POCl₃ in DMF at 0–5°C, achieving >85% yield and >98% purity after crystallization. The process is compatible with multikilogram production, supporting drug discovery campaigns requiring hundred-gram quantities [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7